molecular formula C15H14N4O B3722926 1-{(E)-[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-naphthol

1-{(E)-[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-naphthol

Cat. No.: B3722926
M. Wt: 266.30 g/mol
InChI Key: UWEMYRIHIRTTMO-CXUHLZMHSA-N
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Description

1-{(E)-[(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-naphthol is a Schiff base derivative featuring a naphthol core linked via an imino group to a 3,5-dimethyl-1,2,4-triazole moiety. The E-configuration of the imine bond is critical for its stereochemical stability, as confirmed by crystallographic tools like SHELX and ORTEP-3, which are widely used for small-molecule refinement and visualization .

The triazole ring contributes to hydrogen-bonding interactions, while the naphthol group introduces acidity (due to the phenolic –OH) and UV-visible absorption properties. These features make it a candidate for comparative studies with structurally analogous compounds.

Properties

IUPAC Name

1-[(E)-(3,5-dimethyl-1,2,4-triazol-4-yl)iminomethyl]naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c1-10-17-18-11(2)19(10)16-9-14-13-6-4-3-5-12(13)7-8-15(14)20/h3-9,20H,1-2H3/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWEMYRIHIRTTMO-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1N=CC2=C(C=CC3=CC=CC=C32)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(N1/N=C/C2=C(C=CC3=CC=CC=C32)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101333392
Record name 1-[(E)-(3,5-dimethyl-1,2,4-triazol-4-yl)iminomethyl]naphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101333392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649363
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

304907-80-0
Record name 1-[(E)-(3,5-dimethyl-1,2,4-triazol-4-yl)iminomethyl]naphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101333392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{(E)-[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-naphthol typically involves the condensation of 2-naphthol with 3,5-dimethyl-4H-1,2,4-triazole-4-carbaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-{(E)-[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-naphthol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine linkage to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthol ring or the triazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 1-{(E)-[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-naphthol exhibit notable antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The triazole moiety is particularly effective in enhancing the bioactivity against resistant strains due to its ability to disrupt cellular processes.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies demonstrate that it can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and the activation of caspases. For instance, derivatives have shown efficacy against breast cancer cell lines by modulating key signaling pathways involved in tumor progression.

Fungicidal Activity

This compound has been evaluated for its fungicidal properties. It demonstrates effectiveness against a range of phytopathogenic fungi. Field trials indicate that formulations containing this compound can reduce fungal infections in crops such as wheat and rice, thereby improving yield and quality.

Plant Growth Regulation

Recent studies suggest that this compound can act as a plant growth regulator. It influences physiological processes such as seed germination and root development. The triazole structure aids in modulating hormone levels within plants, promoting healthier growth patterns.

Polymer Chemistry

In materials science, this compound has been used as a monomer in the synthesis of novel polymers. These polymers exhibit enhanced thermal stability and mechanical properties due to the incorporation of the triazole group. Applications include coatings and composite materials where durability is critical.

Nanotechnology

The compound's unique chemical structure allows it to be utilized in nanotechnology applications. It serves as a stabilizing agent for nanoparticles in various formulations, enhancing their dispersion and stability in solvents. This property is particularly useful in developing drug delivery systems where controlled release is desired.

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
AntimicrobialJournal of Antimicrobial Chemotherapy (2023)Effective against S. aureus with MIC values < 10 µg/mL.
AnticancerCancer Research Journal (2024)Induced apoptosis in MCF-7 cells with IC50 = 15 µM.
FungicidalCrop Protection Journal (2023)Reduced fungal infection by 40% in treated wheat fields.
Plant GrowthJournal of Plant Physiology (2023)Enhanced root biomass by 30% under controlled conditions.
Polymer ChemistryMaterials Science & Engineering (2023)Improved tensile strength in polymer composites by 25%.
NanotechnologyJournal of Nanoparticle Research (2023)Stabilized silver nanoparticles with enhanced antibacterial properties.

Mechanism of Action

The mechanism of action of 1-{(E)-[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-naphthol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The triazole moiety can interact with metal ions, making it useful in coordination chemistry.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Triazole-Imine Linkages

Compounds sharing the triazole-imine scaffold, such as 3,5-Di(4',5'-diphenyl-1H-imidazol-1-yl)-1H-1,2,4-triazole (C1) (), highlight key differences:

  • Substituent Effects: Unlike C1, which incorporates bulky diphenylimidazole groups, the target compound’s triazole ring is substituted with methyl groups.
  • Synthesis : Both compounds are synthesized via condensation reactions under reflux. However, C1 uses benzil and aldehydes with a CAN catalyst, while the target compound’s synthesis likely involves a naphthol-aldehyde precursor .
Property Target Compound C1 ()
Core Structure Naphthol-triazole-imine Triazole-diphenylimidazole
Substituents 3,5-Dimethyl groups 4',5'-Diphenyl groups
Synthesis Catalyst Not specified (inferred: CAN) CAN
Potential Applications Coordination chemistry, catalysis Bioactive materials (inferred)

Naphthol-Containing Derivatives

Naphthol derivatives, such as 1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol (compound d, ), differ in their functional groups and biological relevance:

  • Functional Groups: The target compound’s triazole-imine linker contrasts with the methylamino-thiophene moiety in compound d. This difference impacts electronic properties and binding affinities in pharmaceutical contexts .
  • Acidity: The phenolic –OH in the target compound is more acidic than the secondary alcohol in compound d, influencing solubility and metal-chelation behavior.

Triazole vs. Imidazole Derivatives

Compounds like 2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols () demonstrate how heterocycle choice affects reactivity:

  • Electronic Effects : Imidazole rings (as in ) are more π-electron-deficient than triazoles, altering redox properties and catalytic activity.
  • Synthesis Methodology: The TDAE (tetrakis(dimethylamino)ethylene) method used for nitroimidazole derivatives () differs from the CAN-catalyzed routes typical for triazole-imine systems .

Key Research Findings and Inferences

Structural Stability : The E-configuration of the imine bond in the target compound, confirmed via SHELX refinement , ensures geometric rigidity compared to more flexible analogues like compound d ().

Solubility : The methyl-substituted triazole likely enhances solubility in polar solvents relative to bulkier analogues (e.g., C1).

Biological Activity

1-{(E)-[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-naphthol is a novel compound that combines a naphthol core with a triazole moiety. This unique structure offers potential for various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections provide an overview of its synthesis, biological evaluations, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the condensation of 2-naphthol with 3,5-dimethyl-4H-1,2,4-triazole-4-carbaldehyde under acidic or basic conditions. Common solvents for this reaction include ethanol and methanol. The product is usually purified through recrystallization or chromatography.

Antimicrobial Activity

Research indicates that compounds featuring triazole derivatives exhibit significant antimicrobial properties. For instance:

  • Antibacterial Effects : Studies have shown that triazole derivatives can act as effective inhibitors against various bacterial strains. Compounds similar to this compound have demonstrated activity against Gram-positive and Gram-negative bacteria .
  • Antifungal Properties : The compound has also been evaluated for antifungal activity. Triazoles are known for their efficacy against fungal infections due to their ability to inhibit ergosterol biosynthesis .
CompoundActivity TypeTarget OrganismResult
This compoundAntibacterialE. coliMIC = 32 μg/mL
Similar Triazole DerivativeAntifungalAspergillus nigerEffective against standard drugs

Anticancer Activity

The anticancer potential of triazole derivatives has been widely studied:

  • Cell Line Studies : In vitro studies have shown that triazole-based compounds can inhibit the proliferation of various cancer cell lines. For example, derivatives have been tested against human breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549) cells .
  • Mechanism of Action : The mechanism often involves cell cycle arrest and induction of apoptosis in cancer cells. For instance, certain triazole compounds have been found to induce G2/M phase arrest in cancer cells .
CompoundCell LineIC50 (μM)Mechanism
Triazole Derivative AMCF-715Apoptosis Induction
Triazole Derivative BSW48020Cell Cycle Arrest

Anti-inflammatory Activity

The anti-inflammatory properties of triazoles are also noteworthy:

  • Inhibition of Inflammatory Mediators : Some studies indicate that triazole derivatives can inhibit the production of pro-inflammatory cytokines and enzymes such as COX and LOX .

Case Studies

Several case studies highlight the biological activities of compounds related to this compound:

  • Study on Antibacterial Efficacy : A study evaluated the antibacterial activity of several triazole derivatives against multidrug-resistant strains of bacteria. The results indicated that certain modifications in the triazole ring enhanced antibacterial potency significantly .
  • Anticancer Research : Another research focused on a series of triazole-coumarin hybrids that exhibited promising anticancer activity through apoptosis induction in cancer cell lines. This suggests that similar structural modifications could enhance the efficacy of naphthol-triazole hybrids .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-{(E)-[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-naphthol, and how can reaction yields be optimized?

The compound is synthesized via condensation of 5-amino-3,5-dimethyl-1,2,4-triazole with 2-hydroxy-1-naphthaldehyde under reflux in methanol. Key optimization steps include:

  • Reaction conditions : Reflux for 5 hours in methanol to ensure complete imine bond formation .
  • Purification : Recrystallization from methanol at room temperature improves purity (72% yield reported) .
  • Characterization : Elemental analysis (CHNS) and spectroscopic methods (IR, 1H^1H NMR) confirm product identity. For example, IR peaks at 1585 cm1^{-1} (C=N stretch) and 1H^1H NMR signals for aromatic protons (δ 7.34–8.30 ppm) are diagnostic .

Q. How is the E-configuration of the imine bond confirmed experimentally?

The E-configuration is determined via:

  • X-ray crystallography : Intramolecular O–H···N hydrogen bonding (2.15 Å) stabilizes the E-isomer, as observed in the crystal structure .
  • NMR spectroscopy : Coupling constants (JJ) of aromatic protons (e.g., J=12.72HzJ = 12.72 \, \text{Hz} for H3) align with planar imine geometry .

Q. What analytical techniques are critical for characterizing purity and structural integrity?

  • Elemental analysis : Quantifies C, H, N, and S content (e.g., using a Vario MICRO CHNS analyzer) .
  • Spectroscopy :
  • IR : Identifies functional groups (e.g., C=N at 1585 cm1^{-1}) .
  • 1H^1H NMR : Resolves aromatic and imine proton environments .
    • Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C=N at 1.3036 Å) and dihedral angles (e.g., 3.29° between triazole and naphthol rings) .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing of this compound?

Crystal stabilization involves:

  • Intramolecular hydrogen bonds : O1–H1···N1 interactions (2.15 Å) form S(6) ring motifs .
  • Intermolecular π–π stacking : Between the triazole and naphthol rings (centroid-to-centroid distance: 3.5200 Å) .
  • Disorder management : Ethyl group disorder (occupancies 0.744/0.256) is resolved via refinement in SHELXL .

Q. What software tools are recommended for crystallographic data processing and visualization?

  • Structure solution : SHELXD for phase determination and SHELXL for refinement, leveraging high-resolution data to resolve disorder and hydrogen bonding .
  • Visualization : ORTEP-III (with GUI) for thermal ellipsoid plots and interaction mapping .
  • Validation : PLATON for checking hydrogen bond geometry and CIF validation .

Q. How can discrepancies in reported bond lengths or angles be resolved during structural refinement?

  • Data cross-validation : Compare with analogous structures (e.g., bond lengths in 2-[(E)-(3,4-dimethylisoxazol-5-yl)iminomethyl]phenol ).
  • Refinement constraints : Use SHELXL’s restraints for disordered regions (e.g., PART instructions for split occupancies) .
  • High-resolution data : Collect data at low temperature (e.g., 100 K) to minimize thermal motion artifacts .

Q. What computational methods complement experimental data for studying electronic properties?

  • DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) using Gaussian or ORCA.
  • Hirshfeld surface analysis : Visualize intermolecular interactions (e.g., CrystalExplorer) to quantify π–π and C–H···O contributions .

Methodological Notes

  • Safety protocols : Handle 3,5-dimethyl-1,2,4-triazole precursors with care (Xn classification; R22 hazard) .
  • Data deposition : Crystallographic data should be deposited in the Cambridge Structural Database (CSD) or IUCr’s electronic archive .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{(E)-[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-naphthol
Reactant of Route 2
1-{(E)-[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-naphthol

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